An In-Depth Technical Guide to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
An In-Depth Technical Guide to 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and scientific context of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide. This molecule incorporates three key structural motifs: a sulfonamide core, a bromine atom, and a trifluoromethyl group, each conferring distinct properties relevant to medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the molecule's behavior and potential applications. We will delve into its predicted physicochemical parameters, outline a detailed synthetic protocol, and discuss the scientific rationale behind its structural design.
Chemical Identity and Structural Elucidation
3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by a central benzene ring substituted with a bromo group, a trifluoromethyl group, and an N-butylsulfonamide moiety.
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IUPAC Name: 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
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Molecular Formula: C₁₁H₁₃BrF₃NO₂S[1]
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Molecular Weight: 360.19 g/mol [1]
The unique arrangement of these functional groups is pivotal to its chemical behavior. The trifluoromethyl group acts as a strong electron-withdrawing group and enhances lipophilicity, while the bromine atom can participate in halogen bonding and other interactions. The sulfonamide group is a well-established pharmacophore with a wide range of biological activities.
Caption: Chemical structure of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Method/Rationale |
| Melting Point | 105-120 °C | Based on the analysis of structurally similar sulfonamides and the influence of the trifluoromethyl and bromo substituents which tend to increase melting points due to increased molecular weight and intermolecular interactions. |
| Boiling Point | ~450 °C at 760 mmHg | Estimation based on its high molecular weight and the presence of polar functional groups capable of strong intermolecular forces. |
| Water Solubility | Low | The presence of the lipophilic trifluoromethyl group and the butyl chain, combined with the large aromatic system, suggests poor aqueous solubility. |
| pKa | 8.5 - 9.5 | The sulfonamide proton is weakly acidic. The electron-withdrawing trifluoromethyl group will increase its acidity (lower the pKa) compared to an unsubstituted benzenesulfonamide. |
| LogP | 3.8 - 4.5 | The combination of the lipophilic trifluoromethyl group, the butyl chain, and the bromo-substituted benzene ring strongly suggests a high octanol-water partition coefficient, indicating significant lipophilicity. |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is most practically achieved through the reaction of its corresponding sulfonyl chloride with n-butylamine. This is a standard and widely employed method for the formation of sulfonamides.
Synthesis of the Precursor: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
The necessary precursor, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, can be synthesized from 3-bromo-5-(trifluoromethyl)aniline.
Reaction: Diazotization of 3-bromo-5-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Experimental Protocol:
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Diazotization:
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Dissolve 3-bromo-5-(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
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Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
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Sulfonylation (Sandmeyer-type reaction):
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In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride (catalytic amount).
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Slowly add the cold diazonium salt solution to the sulfur dioxide solution, maintaining the temperature below 10 °C.
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Allow the reaction to stir and warm to room temperature overnight.
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Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Purification can be achieved by vacuum distillation or chromatography.
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Final Step: Synthesis of 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide
Reaction: Nucleophilic substitution of the chloride on the sulfonyl chloride by n-butylamine.
Experimental Protocol:
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Dissolve 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add n-butylamine (1.2 equivalents) to the solution. A base such as triethylamine or pyridine (1.2 equivalents) can be added to scavenge the HCl byproduct.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with dilute hydrochloric acid, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield pure 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide.
Caption: Synthetic workflow for 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide.
Structure-Property Relationships and Scientific Rationale
The specific combination of functional groups in 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is deliberate, with each component contributing to its overall physicochemical profile.
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The Sulfonamide Moiety: This functional group is a cornerstone in medicinal chemistry, known for a wide array of biological activities, including antibacterial, diuretic, and anticancer properties. Its acidic proton allows for salt formation, which can be exploited to modulate solubility and bioavailability.
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The Trifluoromethyl Group: The -CF₃ group is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity makes it a strong electron-withdrawing group, which can influence the acidity of the sulfonamide proton. Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
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The Bromo Substituent: The presence of a bromine atom offers several advantages in drug design. It increases the molecular weight and can enhance binding to target proteins through halogen bonding, a non-covalent interaction that is gaining increasing recognition in medicinal chemistry. The bromine atom also provides a synthetic handle for further chemical modifications through cross-coupling reactions.
Potential Applications and Future Directions
Given its structural features, 3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a compound of interest for several research areas:
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Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The combination of the sulfonamide pharmacophore with the modulating effects of the trifluoromethyl and bromo groups makes it a promising candidate for screening against various biological targets.
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Agrochemicals: The trifluoromethyl group is a common feature in many modern pesticides and herbicides. This compound could serve as a building block for new agrochemicals.
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Materials Science: The aromatic and halogenated nature of the molecule suggests potential applications in the development of functional organic materials, such as liquid crystals or organic light-emitting diodes (OLEDs).
Further research should focus on the experimental determination of its physicochemical properties to validate the predicted values. Elucidation of its crystal structure would provide valuable insights into its solid-state packing and intermolecular interactions. Biological screening of this compound and its derivatives is warranted to explore its therapeutic potential.
Conclusion
3-Bromo-N-butyl-5-(trifluoromethyl)benzenesulfonamide is a molecule with significant potential in various scientific domains. Its synthesis is achievable through established chemical transformations, and its predicted physicochemical properties suggest a lipophilic and weakly acidic compound. The strategic incorporation of the sulfonamide, trifluoromethyl, and bromo moieties provides a rich platform for further chemical exploration and biological evaluation. This technical guide serves as a comprehensive starting point for researchers interested in harnessing the potential of this intriguing molecule.
References
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Pharmaffiliates. N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. [Link]
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PubChem. 3-Bromo-5-(trifluoromethyl)aniline. [Link]
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MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]
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ACS Publications. Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. [Link]
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Chemaxon. Calculators & Predictors. [Link]
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Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
